3,4-Dimethoxybenzoic acid 3,4-Dimethoxybenzoic acid 3,4-dimethoxybenzoic acid is a member of the class of benzoic acids that is benzoic acid substituted by methoxy groups at positions 2 and 3. It has a role as a plant metabolite and an allergen. It derives from a hydride of a benzoic acid.
3,4-Dimethoxybenzoic acid is a natural product found in Goniothalamus amuyon, Spiraea formosana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 93-07-2
VCID: VC21153265
InChI: InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
SMILES: COC1=C(C=C(C=C1)C(=O)O)OC
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

3,4-Dimethoxybenzoic acid

CAS No.: 93-07-2

Cat. No.: VC21153265

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethoxybenzoic acid - 93-07-2

Specification

CAS No. 93-07-2
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 3,4-dimethoxybenzoic acid
Standard InChI InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
Standard InChI Key DAUAQNGYDSHRET-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)OC
Appearance Powder
Melting Point 181.0 °C

Introduction

Chemical Properties and Structure

3,4-Dimethoxybenzoic acid has the molecular formula C₉H₁₀O₄, consisting of a benzoic acid core with two methoxy groups at positions 3 and 4 of the benzene ring . The compound exhibits chemical characteristics typical of carboxylic acids, while the methoxy groups contribute to its distinctive reactivity profile.

From a chemical perspective, 3,4-dimethoxybenzoic acid is characterized as an extremely weak basic (essentially neutral) compound based on its pKa values . This property is significant for understanding its behavior in various chemical reactions and biological systems. The presence of the two methoxy groups influences its electron distribution, affecting both its solubility and reactivity.

The chemical structure can be represented using the SMILES notation as COC1=C(OC)C=C(C=C1)C(O)=O, with the InChI identifier being InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) . These identifiers are crucial for database indexing and computational chemistry applications.

Physical Properties

3,4-Dimethoxybenzoic acid exhibits distinct physical properties that are important for its handling, processing, and application in various contexts. These properties have been well-documented through experimental measurements and are summarized in Table 1 below.

Table 1: Physical Properties of 3,4-Dimethoxybenzoic Acid

PropertyValueReference
Molecular Weight182.18 g/mol
AppearanceWhite to beige crystalline powder
Melting Point179-182 °C
Boiling Point303 °C (at 1013 hPa)
Density1.436 g/cm³ (at -100 °C)
Flash Point>100 °C
CAS Number93-07-2
EINECS202-215-7

The crystalline nature of 3,4-dimethoxybenzoic acid contributes to its stability under normal storage conditions. Its relatively high melting and boiling points are characteristic of compounds with significant intermolecular hydrogen bonding, which is expected given its carboxylic acid functionality. These physical properties are important considerations for researchers and manufacturers working with this compound.

Applications and Research Findings

Pharmaceutical Applications

3,4-Dimethoxybenzoic acid holds significant importance in pharmaceutical research and development. It serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those designed to target inflammation and pain . The compound's structural features make it valuable for developing medications with specific pharmacological properties.

Its derivatives have been explored for their potential anti-inflammatory and analgesic properties, highlighting its relevance in medicinal chemistry . These investigations contribute to our understanding of structure-activity relationships in drug design, potentially leading to more effective therapeutic agents with fewer side effects.

Organic Synthesis

In the field of organic chemistry, 3,4-dimethoxybenzoic acid functions as an important building block for creating more complex molecules . Its reactive carboxylic acid group, combined with the electron-donating effects of the methoxy substituents, makes it a versatile starting material for various synthetic pathways.

Researchers utilize this compound in the development of new materials and more intricate chemical entities. The controlled functionalization of 3,4-dimethoxybenzoic acid allows for the precise design of molecules with predetermined properties, contributing to advances in materials science and chemical synthesis methodologies.

Analytical Chemistry Applications

The use of 3,4-dimethoxybenzoic acid extends to analytical chemistry, where it serves as a valuable tool in separation and identification techniques. Researchers employ this acid in analytical methods such as chromatography to separate and identify other compounds . Its unique chemical structure and properties make it particularly useful for enhancing the accuracy of chemical analyses.

The applications in analytical chemistry demonstrate the compound's utility beyond its direct biological effects, highlighting its role in advancing our ability to study and characterize other chemical entities with precision.

Cosmetic Applications

The cosmetic industry has shown interest in 3,4-dimethoxybenzoic acid due to its potential skin-soothing properties . The compound is incorporated into cosmetic formulations by manufacturers seeking natural ingredients with beneficial effects on skin health and appearance.

While further research is needed to fully elucidate the mechanisms behind these effects, the incorporation of 3,4-dimethoxybenzoic acid in cosmetic products represents an interesting intersection between natural product chemistry and consumer applications.

Antioxidant Properties

Studies have suggested that 3,4-dimethoxybenzoic acid may possess antioxidant properties . This characteristic makes it a subject of interest in food science and nutrition research, particularly for developing health-promoting products that can combat oxidative stress.

The potential antioxidant activity of this compound aligns with broader research on phenolic acids and their health benefits. Understanding the mechanisms behind this activity could lead to novel applications in both food preservation and functional food development.

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